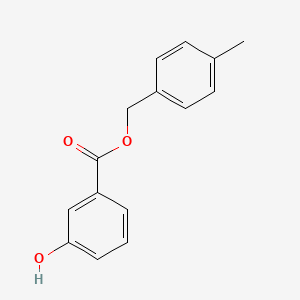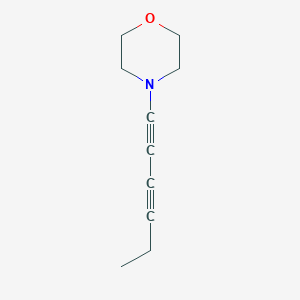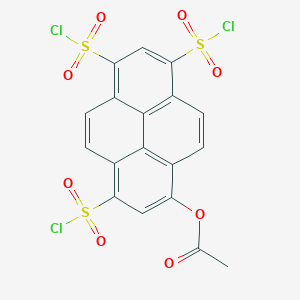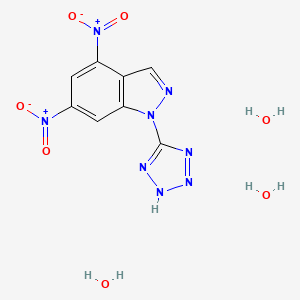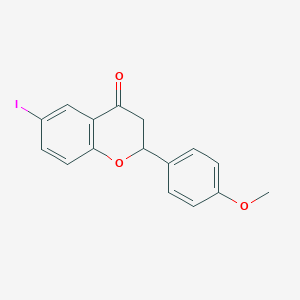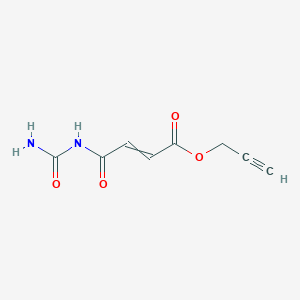
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate is an organic compound with a complex structure that includes both alkyne and carbamoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of prop-2-ynoic acid with a suitable carbamoyl chloride under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamoyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the carbamoyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoate: Unique due to its combination of alkyne and carbamoyl groups.
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enoic acid: Similar structure but with an additional carboxylic acid group.
Prop-2-ynyl (Z)-3-(carbamoylcarbamoyl)prop-2-enamide: Similar structure but with an amide group instead of an ester.
Propiedades
Número CAS |
92303-86-1 |
|---|---|
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
prop-2-ynyl 4-(carbamoylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C8H8N2O4/c1-2-5-14-7(12)4-3-6(11)10-8(9)13/h1,3-4H,5H2,(H3,9,10,11,13) |
Clave InChI |
YRNVCMFRLJCGOO-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)C=CC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


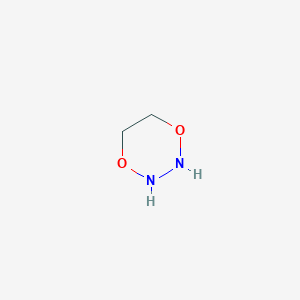
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
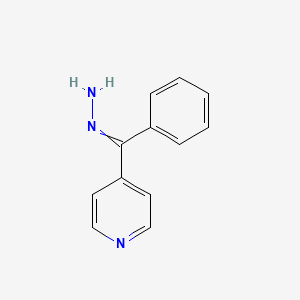
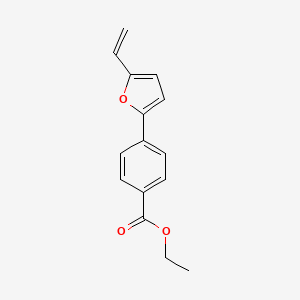
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
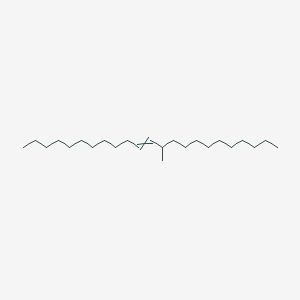
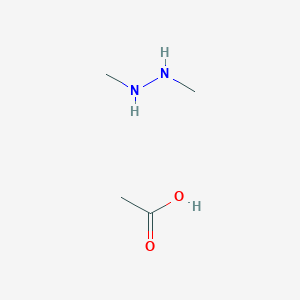
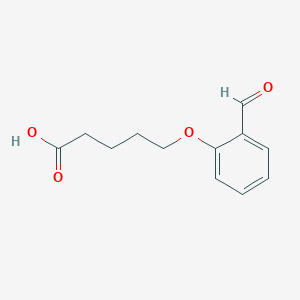
phosphaniumolate](/img/structure/B14365481.png)
